![molecular formula C19H27ClN2O B14384155 N-Bicyclo[2.2.1]heptan-2-yl-N'-butyl-N-[(4-chlorophenyl)methyl]urea CAS No. 89472-73-1](/img/structure/B14384155.png)
N-Bicyclo[2.2.1]heptan-2-yl-N'-butyl-N-[(4-chlorophenyl)methyl]urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Bicyclo[2.2.1]heptan-2-yl-N’-butyl-N-[(4-chlorophenyl)methyl]urea is a complex organic compound characterized by its unique bicyclic structure. This compound is part of the urea derivatives family, which are known for their diverse applications in various fields such as pharmaceuticals, agriculture, and materials science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Bicyclo[2.2.1]heptan-2-yl-N’-butyl-N-[(4-chlorophenyl)methyl]urea typically involves multiple steps:
Formation of the bicyclic structure: This can be achieved through a Diels-Alder reaction, where a diene and a dienophile react to form the bicyclo[2.2.1]heptane core.
Introduction of the butyl group: This step often involves the use of Grignard reagents or organolithium compounds to introduce the butyl group.
Attachment of the 4-chlorophenylmethyl group: This can be done through a Friedel-Crafts alkylation reaction, where the 4-chlorophenylmethyl group is introduced to the bicyclic structure.
Formation of the urea linkage: The final step involves the reaction of the intermediate compound with an isocyanate to form the urea derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
N-Bicyclo[2.2.1]heptan-2-yl-N’-butyl-N-[(4-chlorophenyl)methyl]urea can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst such as palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur, especially at the chlorophenyl group, using reagents like sodium hydroxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydroxide in an aqueous medium or potassium tert-butoxide in an organic solvent.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted urea derivatives.
科学研究应用
N-Bicyclo[2.2.1]heptan-2-yl-N’-butyl-N-[(4-chlorophenyl)methyl]urea has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
作用机制
The mechanism of action of N-Bicyclo[2.2.1]heptan-2-yl-N’-butyl-N-[(4-chlorophenyl)methyl]urea involves its interaction with specific molecular targets:
Molecular Targets: Enzymes or receptors that are involved in key biological pathways.
Pathways Involved: The compound may inhibit or activate certain pathways, leading to its observed biological effects. For example, it may inhibit the activity of enzymes involved in inflammation, thereby exerting anti-inflammatory effects.
相似化合物的比较
Similar Compounds
Norbornane: A simpler bicyclic compound with similar structural features.
Norbornene: Another bicyclic compound with a double bond, making it more reactive.
Norbornadiene: A bicyclic compound with two double bonds, used in various chemical reactions.
Uniqueness
N-Bicyclo[2.2.1]heptan-2-yl-N’-butyl-N-[(4-chlorophenyl)methyl]urea is unique due to its combination of a bicyclic structure with a urea linkage and specific functional groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
属性
CAS 编号 |
89472-73-1 |
|---|---|
分子式 |
C19H27ClN2O |
分子量 |
334.9 g/mol |
IUPAC 名称 |
1-(2-bicyclo[2.2.1]heptanyl)-3-butyl-1-[(4-chlorophenyl)methyl]urea |
InChI |
InChI=1S/C19H27ClN2O/c1-2-3-10-21-19(23)22(13-14-5-8-17(20)9-6-14)18-12-15-4-7-16(18)11-15/h5-6,8-9,15-16,18H,2-4,7,10-13H2,1H3,(H,21,23) |
InChI 键 |
OGXXPJVCGJLCON-UHFFFAOYSA-N |
规范 SMILES |
CCCCNC(=O)N(CC1=CC=C(C=C1)Cl)C2CC3CCC2C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




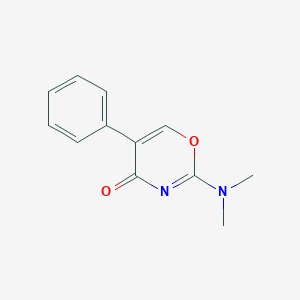
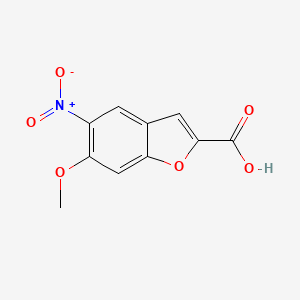
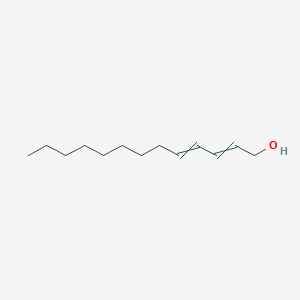
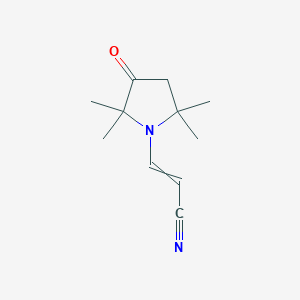

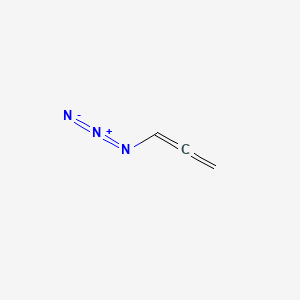


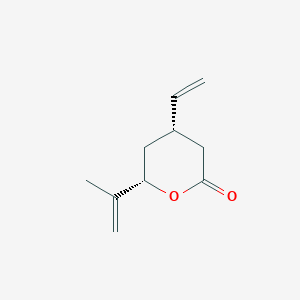
![2,2,2-Trifluoro-N-[4-oxo-4-(piperidin-1-YL)butyl]acetamide](/img/structure/B14384154.png)

![Di(propan-2-yl){[(propan-2-yl)phosphanyl]methyl}phosphane](/img/structure/B14384161.png)
